Lipophilicity Advantage of 6-Cyano Substitution
Methyl 6-cyano-1H-indole-2-carboxylate exhibits a computed LogP of 2.81 , compared with 1.99 for the non-cyanated methyl indole-2-carboxylate [1]. The cyano group contributes an increase of +0.82 log units, corresponding to an approximately 6.6‑fold higher partition coefficient. This difference is relevant for medicinal chemistry programs where increased lipophilicity correlates with enhanced membrane permeability and blood‑brain barrier penetration potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 |
| Comparator Or Baseline | Methyl indole-2-carboxylate (CAS 1202-04-6): LogP = 1.99 |
| Quantified Difference | ΔLogP = +0.82 (~6.6-fold higher lipophilicity) |
| Conditions | Computed LogP (ACD/Labs or similar algorithm) |
Why This Matters
Procurement decisions for CNS-penetrant or intracellular-targeting compound libraries should account for this 6-fold lipophilicity difference; substituting the non-cyanated analog would require extensive re‑balancing of ADME properties.
- [1] ChemBase. Methyl 1H-indole-2-carboxylate (CAS 1202-04-6): LogP 1.9955. View Source
